Product packaging for Chroman-5-amine(Cat. No.:CAS No. 50386-65-7)

Chroman-5-amine

Cat. No.: B3037614
CAS No.: 50386-65-7
M. Wt: 149.19 g/mol
InChI Key: GKJBMBKESIBFHQ-UHFFFAOYSA-N
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Description

Significance of Amine Functionality at the 5-PositionThe introduction of an amine group at the 5-position of the chroman ring significantly influences the molecule's chemical and biological profile. The amine group is a versatile functional handle that can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and condensation reactions, allowing for further derivatization and the creation of diverse molecular librariessmolecule.com. Furthermore, the basic nature of the amine group can impact the compound's solubility, its ability to form salts, and its interactions with biological macromolecules, such as receptors and enzymes, through hydrogen bonding and ionic interactionsacs.orgresearchgate.netnih.govacs.orgnih.govgoogle.com.

Research has indicated that the presence and position of amine substituents on the chroman ring can critically affect biological activity. For example, chroman-3-amine (B1202177) derivatives have shown high affinity for the 5-HT1A receptor, suggesting their potential in neurological applications researchgate.netresearchgate.net. Studies on chroman-4-amine (B2768764) derivatives have revealed their ability to inhibit butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease core.ac.uk. While specific research focusing solely on Chroman-5-amine is still developing, its structural placement suggests potential for modulating targets where aromatic amines play a role in binding or activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3037614 Chroman-5-amine CAS No. 50386-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBMBKESIBFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chroman 5 Amine and Its Derivatives

Classical Synthesis Approaches

The traditional synthesis of the chroman framework, a key component of Chroman-5-amine, often involves multi-step sequences. These established methods provide reliable access to the core structure and its derivatives.

Multi-step Reaction Sequences for Chroman Ring Formation

The construction of the chroman ring system is a foundational step in the synthesis of this compound. Classical approaches often begin with appropriately substituted phenols and employ reactions that build the heterocyclic ring. For instance, the reaction of trimethylhydroquinone (B50269) with methyl methacrylate (B99206) can be used to construct the chroman skeleton. nih.gov Another established method involves the Pechmann condensation of a substituted phenol, such as 2,4-dihydroxybenzaldehyde, with ethyl acetoacetate (B1235776) to form a coumarin (B35378) intermediate, which can then be further elaborated to the chroman ring. researchgate.net These multi-step sequences, while sometimes lengthy, offer a high degree of control over the substitution pattern on the final chroman structure.

A general strategy for chroman synthesis involves the reaction of salicylaldehydes with various conjugated olefins like α,β-unsaturated ketones. acs.org The condensation of methoxyhydroquinone with 3,3-dimethylacrylic acid in the presence of polyphosphoric acid is another example that leads to the formation of a chromanone, a direct precursor to the chroman ring. psu.edu

Introduction of Amine Functionality via Reduction of Nitro Groups or Other Precursors

A common and effective method for introducing the amine group at the 5-position of the chroman ring is through the reduction of a corresponding nitro-substituted precursor. The synthesis often starts with the nitration of a chroman or chromanone derivative. For example, chroman-4-one can be nitrated using a mixture of nitric acid and sulfuric acid to produce 6-nitrochroman-4-one. vulcanchem.com This nitro intermediate can then be reduced to the corresponding amine.

Several reducing agents are effective for this transformation. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a widely used method. vulcanchem.com Other reducing systems include tin(II) chloride (SnCl₂) in refluxing ethanol, which has been successfully employed to reduce 5-alkoxy-8-nitro-2H-chromenes to the corresponding 8-amino derivatives. nih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

The following table summarizes some of the reduction methods for nitrochroman derivatives:

Nitro PrecursorReducing AgentProductReference
6-nitrochroman-4-oneH₂/Pd-C6-aminochroman-4-one vulcanchem.com
5-alkoxy-8-nitro-2H-chromeneSnCl₂ in EtOH5-alkoxy-2H-chromen-8-amine nih.gov
3-nitrochromeneLithium aluminium hydride3-aminochromane chim.it
3-nitrochromeneSodium borohydride (B1222165) followed by Raney nickel and hydrazine3-aminochromane chim.it

Reductive Amination of Chromanone Precursors

Reductive amination offers a direct route to introduce the amine functionality at a specific position on the chroman ring, typically starting from a chromanone precursor. doi.orgrsc.org This method involves the reaction of a ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

This approach is particularly useful for synthesizing N-substituted chroman-amines. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Biocatalytic methods using imine reductases (IREDs) have also emerged as a powerful tool for the enantioselective reductive amination of chromanones, providing access to chiral aminochroman derivatives. researchgate.net

Intramolecular Condensation Reactions

Intramolecular condensation reactions represent another important strategy for the synthesis of the chroman ring system. These reactions often involve the cyclization of a linear precursor containing both the phenolic hydroxyl group and a reactive moiety that can undergo ring closure.

One classical example is the Claisen rearrangement of an appropriately substituted aryl propargyl ether, which upon heating, rearranges and cyclizes to form the chromene ring. mdpi.com This can be followed by reduction to the chroman. Intramolecular Diels-Alder reactions have also been explored for the synthesis of complex chromene-fused heterocycles, which can serve as precursors to chroman derivatives. researchgate.net Furthermore, intramolecular Wittig reactions have been utilized to construct the 4H-chromen-4-one skeleton. ijrpc.com

Modern and Green Chemistry Approaches

One-Pot Multicomponent Reactions (MCRs) and Multicomponent Coupling Reactions (MCCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient synthesis of complex molecules, including chroman derivatives, from simple starting materials in a single synthetic operation. acs.orgfigshare.comtandfonline.com These reactions are highly atom-economical and often environmentally benign, as they reduce the number of purification steps and the amount of solvent waste.

For example, a variety of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, which can be related to chroman structures, have been synthesized via one-pot multicomponent reactions using simple and environmentally friendly catalysts like urea (B33335). acs.org Another approach describes a catalyst- and solvent-free one-pot synthesis of 4H-chromen-5-ones by reacting cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) at elevated temperatures. figshare.comtandfonline.comresearchgate.net These methods offer a practical and greener alternative to traditional multi-step syntheses. figshare.com

The following table highlights some examples of multicomponent reactions used to synthesize chromene and related derivatives:

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehydes, malononitrile, C-H-activated acidic compoundsUrea, aqueous ethanol, room temperature2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles acs.org
Cyclic 1,3-dicarbonyls, aromatic aldehydes, NMSMCatalyst- and solvent-free, 110 °C4H-chromen-5-ones figshare.comtandfonline.comresearchgate.net
3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole, aromatic aldehydesMetal-free, one-pot(E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio)acetyl)-2H-chromen-2-one derivatives kab.ac.ug

Organocatalytic Strategies, including Chiral Primary Amine Catalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a valuable alternative to metal- and biocatalysis. au.dk In the context of chroman synthesis, organocatalytic methods, particularly those employing chiral primary amines, have proven effective in constructing the chroman core with high stereoselectivity. rsc.orgumich.edu

One prominent strategy involves the domino Michael/hemiacetalization reaction. rsc.orgnih.gov This approach utilizes modularly designed organocatalysts (MDOs), which are self-assembled from cinchona alkaloid derivatives and amino acids. rsc.orgnih.gov These catalysts promote the reaction between substrates like aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to yield functionalized chromanes in good to high yields (up to 97%) and with excellent stereoselectivities (up to 99:1 dr and 99% ee). rsc.orgnih.gov

Chiral primary amine catalysis, a subset of aminocatalysis, is particularly noteworthy. umich.edu Catalysts such as 9-amino-9-deoxy-epi-cinchona alkaloids, have been successfully employed in asymmetric cascade reactions to construct complex cyclic structures. umich.edu For instance, the reaction of chromone-fused dienes with α,β-unsaturated aldehydes, catalyzed by a chiral primary amine, can generate tetrahydroxanthone derivatives containing multiple stereocenters with high stereocontrol. umich.edu The versatility of aminocatalysis allows for the functionalization of carbonyl compounds through the formation of iminium and enamine intermediates, enabling a variety of cascade reactions. umich.edu

Furthermore, squaramide-based organocatalysts, often used in conjunction with cinchona alkaloids, have been developed for the asymmetric synthesis of polysubstituted chiral chromans. rsc.org These bifunctional catalysts facilitate domino reactions, such as the oxa-Michael-nitro-Michael cascade, between 2-hydroxynitrostyrenes and nitroolefins, affording chroman derivatives with multiple contiguous stereocenters in good yields and with high enantioselectivities. rsc.org

Transition-Metal-Free Coupling Reactions

While transition-metal catalysis is a mainstay in organic synthesis, the development of transition-metal-free alternatives is a growing area of interest due to reasons of cost, toxicity, and sustainability. cas.cnbeilstein-journals.org For the synthesis of chroman derivatives and related heterocyclic systems, several metal-free coupling strategies have been reported.

One such approach involves base-promoted cross-coupling reactions. For instance, the coupling of aryl halides with N-containing heteroarenes can be achieved without a transition metal catalyst. cas.cn These reactions are thought to proceed through the generation of an aryl radical, which then adds to the arene, followed by electron and proton transfer to yield the coupled product. cas.cn

Oxidative coupling reactions mediated by hypervalent iodine reagents also provide a metal-free pathway for C-C bond formation. cas.cn These reagents are attractive due to their low toxicity, high stability, and ready availability. cas.cn Another strategy is the direct α-C–H amination of ketones using a catalyst system of ammonium (B1175870) iodide and sodium percarbonate, which proceeds via a radical mechanism to form α-amino ketones. acs.org

In the context of chroman synthesis, a novel domino reaction catalyzed by triphenylphosphine (B44618) (PPh3) has been developed. acs.org This reaction between salicyl N-thiophosphinylimines and allenoates leads to highly functionalized chroman derivatives. A key finding was the unprecedented cyclization involving the γ-methyl group of the allenoate to form the chroman ring. acs.org

ReactantsCatalyst/ReagentProduct TypeKey Features
Salicyl N-thiophosphinylimines and allenoatesTriphenylphosphine (PPh3)Highly functionalized chromansDomino reaction; cyclization involves the γ-CH3 of the allene. acs.org
Ketones and various aminesNH4I/Sodium percarbonateα-Amino ketonesTransition-metal-free; radical mechanism. acs.org
Aryl halides and N-containing heteroarenesBaseBiarylsMetal-free; proceeds via aryl radical intermediate. cas.cn
(E)-2-hydroxyaryl-2-oxobut-3-enoate and enals(S)-diphenylprolinol TMS etherTricyclic chroman derivativesOrganocatalytic tandem reaction; good yields and excellent enantioselectivities. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various chromene and chroman derivatives.

For example, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinone moieties has been achieved through multicomponent reactions under microwave irradiation. nih.govmdpi.com Starting from key intermediates like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde, a series of conjugates were prepared in good yields. nih.gov The reaction times for these microwave-assisted syntheses were significantly shorter (e.g., 8-15 minutes) compared to conventional heating methods (e.g., 4-7 hours). nih.govmdpi.com

Another study describes a microwave-assisted, solventless synthesis of 3-substituted coumarins and benzocoumarins from the corresponding enaminones. mdpi.com This method offers a rapid and efficient route to these compounds. Furthermore, a novel approach using microwave assistance for alcohol dehydrogenation has been developed, catalyzed by manganese(II) or cobalt(II) in conjunction with chroman-4-one amino ligands, to produce various heterocyclic compounds including chromenes. benthamdirect.com

Synthetic ApproachReaction Time (Microwave)Reaction Time (Conventional)Product Type
Multicomponent reaction for 2H-chromene derivatives8–10 min4–7 hPhenylthiazolidinone-bearing 2H-chromenes. mdpi.com
Synthesis of spiro-isoquinoline derivatives15 min4–5 hSpiro[isoquinoline-4,3'-pyrazole] derivatives. nih.gov
Synthesis of 3-substituted coumarins5 min2 h3-Substituted coumarins. mdpi.com

Solid-Support Synthesis

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules and libraries of compounds by anchoring the starting material to a solid support, allowing for easy purification by filtration after each reaction step. lsu.eduajrconline.org This methodology is particularly well-suited for the synthesis of peptides and oligonucleotides, but has also been adapted for the creation of small organic molecules, including heterocyclic systems. ajrconline.orggoogle.com

The efficiency of solid-phase synthesis relies on several factors, including the physical and chemical stability of the solid support (often polymer beads), its ability to swell in reaction solvents, and the nature of the linker used to attach the molecule. lsu.eduajrconline.org For the synthesis of chroman derivatives, a linker based on a chroman system has been described for the side-chain anchoring of arginine and other guanidine-containing molecules. ajrconline.org This system is compatible with the Fmoc/tBu solid-phase strategy, and the final product is released from the support by treatment with trifluoroacetic acid (TFA). ajrconline.org

The development of novel linkers is crucial for expanding the scope of solid-phase synthesis. For instance, a ferrocenyl amine linker has been designed for the acid-labile release of C-terminal peptide amides, compatible with Fmoc-based chemistries. lsu.edu

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. ethz.ch Stereoselective synthesis aims to produce a single enantiomer of a target molecule. ethz.ch

Chiral Auxiliary Approaches in Asymmetric Synthesis

A well-established method for achieving stereoselectivity is the use of a chiral auxiliary. ethz.ch This approach involves covalently attaching an enantiopure molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of subsequent reactions, allowing for the creation of new stereocenters with a defined configuration. ethz.ch After the desired transformation, the auxiliary is removed and can often be recycled. ethz.ch

A prominent example of a chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv This reagent is highly effective for the stereoselective synthesis of chiral amines. Its application has been extended to the development of methods for accessing amines with multiple stereogenic centers. osi.lv Another widely used chiral auxiliary is (R)- or (S)-1-phenylethylamine (α-PEA), which is inexpensive and available in both enantiomeric forms. semanticscholar.org It has been successfully used in the diastereoselective synthesis of various medicinal substances and natural products. semanticscholar.org For instance, it was employed in the asymmetric synthesis of Sitagliptin, where it directed the stereochemistry of a reductive amination step. semanticscholar.org

Asymmetric Organocatalysis in Chroman Synthesis

Asymmetric organocatalysis has become a cornerstone of modern synthetic chemistry for producing enantiopure molecules. au.dk This field utilizes small, chiral organic molecules as catalysts to control the stereochemical outcome of a reaction. au.dkumich.edu

In the synthesis of chiral chromans, organocatalysis has been extensively applied. rsc.orgnih.govacs.org Highly stereoselective domino reactions, such as the Michael/hemiacetalization cascade, are catalyzed by modularly designed organocatalysts to produce functionalized chromanes with excellent diastereo- and enantioselectivity. rsc.orgnih.gov These catalysts, often derived from cinchona alkaloids, create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgmdpi.com

For example, a triple domino reaction involving a secondary amine-catalyzed Michael/Michael/aldol condensation between aliphatic aldehydes, nitro-chromenes, and α,β-unsaturated aldehydes yields synthetically important tricyclic chromanes with four contiguous stereocenters, including a tetrasubstituted carbon, in good yields and with outstanding stereoselectivities (>20:1 dr and >99% ee). acs.org Similarly, the reaction of (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives with enals, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether, can be controlled to produce two different types of tricyclic chroman derivatives with excellent enantioselectivities. acs.org The use of bifunctional organocatalysts, such as thiourea-cinchona alkaloid derivatives, is also a powerful strategy for the asymmetric synthesis of chiral chromans through cascade reactions. rsc.orgmdpi.com

Catalyst/AuxiliaryReaction TypeSubstratesProduct Stereoselectivity
Modularly Designed Organocatalysts (MDOs)Domino Michael/hemiacetalizationAliphatic aldehydes, (E)-2-(2-nitrovinyl)phenolsup to 99:1 dr, up to 99% ee. rsc.orgnih.gov
Secondary Amine (e.g., diphenylprolinol silyl (B83357) ether)Triple domino Michael/Michael/aldol condensationAliphatic aldehydes, nitro-chromenes, α,β-unsaturated aldehydes>20:1 dr, >99% ee. acs.org
Cinchona alkaloid-derived thiourea (B124793)Asymmetric double Michael reactionChalcones, α,β-unsaturated nitroalkenesModest dr, high ee. mdpi.com
Ellman's tert-butanesulfinamideDiastereoselective addition to N-sulfinylketiminesVariousHigh diastereoselectivity. osi.lv
1-Phenylethylamine (α-PEA)Diastereoselective reductive aminationKetones, aminesHigh diastereoselectivity. semanticscholar.org

Enzymatic or Biocatalytic Methods

The use of enzymes in organic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of chiral compounds. These methods offer high selectivity (chemo-, regio-, and enantio-), operate under mild reaction conditions, and reduce the environmental impact of chemical manufacturing. tdx.catmdpi.com For the synthesis of chiral amines like this compound, several enzymatic strategies have been developed, primarily focusing on the asymmetric synthesis from prochiral precursors or the resolution of racemic mixtures. While direct enzymatic synthesis of this compound is not extensively documented, the methodologies applied to structurally similar compounds, such as its isomers, provide a clear blueprint for its potential biocatalytic production. The main enzyme classes utilized for this purpose are imine reductases (IREDs), transaminases (TAs), and lipases.

Imine Reductases (IREDs)

Imine reductases are a class of oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines, typically using a nicotinamide (B372718) cofactor like NADPH. turner-biocatalysis.comnih.gov This approach, known as reductive amination, is highly effective for synthesizing chiral amines from corresponding ketone precursors. The reaction can proceed in a single pot, where a ketone and an amine source react to form a prochiral imine intermediate, which is then stereoselectively reduced by the IRED.

Recent research has demonstrated the successful application of IREDs for the synthesis of 3-aminochroman derivatives from 3-chromanones. nih.gov A panel of metagenomic imine reductases was screened, revealing several catalysts capable of producing both (R)- and (S)-enantiomers of various 3-aminochromans with high yields and excellent enantioselectivity. nih.govresearchgate.net This methodology is directly analogous to a potential synthesis of this compound from the corresponding Chroman-5-one. The process offers high atom economy and generates products with high optical purity. researchgate.net

Table 1: IRED-Catalyzed Synthesis of 3-Aminochroman Derivatives

Substrate (Ketone)Amine PartnerBiocatalyst (IRED)ProductConversion (%)Enantiomeric Excess (ee, %)Configuration
3-ChromanoneMethylamineIRED-P1-G04N-Methyl-3-aminochroman>99>99(S)
3-ChromanoneMethylamineIRED-P2-B05N-Methyl-3-aminochroman>9998(R)
3-ChromanoneEthylamineIRED-P1-F05N-Ethyl-3-aminochroman>99>99(S)
6-Fluoro-3-chromanoneMethylamineIRED-P1-G046-Fluoro-N-methyl-3-aminochroman>99>99(S)
Data sourced from research on the synthesis of pharmaceutically relevant 3-aminochroman derivatives. nih.gov

Transaminases (ω-TAs)

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. acs.orgmdpi.com They are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comnih.gov The reaction equilibrium can sometimes be unfavorable; however, strategies such as using specific amine donors (e.g., isopropylamine (B41738) or L-alanine) and removing the ketone byproduct can drive the reaction towards completion. nih.govrsc.org

The application of ω-TAs has been instrumental in the large-scale industrial synthesis of complex chiral amines, such as the antidiabetic drug Sitagliptin. mdpi.com While specific studies on the use of transaminases for this compound are not available, the broad substrate scope of engineered ω-TAs suggests that Chroman-5-one could be a viable substrate for asymmetric amination to produce enantiomerically pure this compound. tdx.cat Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine. mdpi.com

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. This technique relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemate, leaving the other unreacted. Lipases are particularly effective for the resolution of racemic alcohols via enantioselective acylation. mdpi.com

In the context of chroman derivatives, lipases have been successfully used for the kinetic resolution of racemic chroman-4-ols. mdpi.comresearchgate.net In a typical procedure, a racemic chromanol is subjected to acylation using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase. The enzyme selectively acylates one enantiomer, for instance, the (R)-alcohol, to form an (R)-acetate, leaving the (S)-alcohol unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated. This approach consistently yields products with very high enantiomeric excess. mdpi.comtandfonline.com This strategy could be applied to a racemic precursor of this compound, such as a hydroxylated chroman, which would then be chemically converted to the final amine product.

Table 2: Lipase-Catalyzed Kinetic Resolution of trans-Flavan-4-ols

Substrate (Racemic Alcohol)EnzymeAcyl DonorSolvent(S)-Alcohol ee (%)(R)-Acetate ee (%)Conversion (%)
trans-2-Phenylchroman-4-olAK Lipase (Pseudomonas fluorescens)Vinyl AcetateVinyl Acetate>99>9950
trans-2-(4-Fluorophenyl)chroman-4-olAK Lipase (Pseudomonas fluorescens)Vinyl AcetateVinyl Acetate99>9950
trans-2-(4-Chlorophenyl)chroman-4-olAK Lipase (Pseudomonas fluorescens)Vinyl AcetateVinyl Acetate99>9950
trans-2-(4-Bromophenyl)chroman-4-olAK Lipase (Pseudomonas fluorescens)Vinyl AcetateVinyl Acetate99>9950
Data adapted from studies on the chemoenzymatic stereoselective synthesis of trans-flavan-4-ols. mdpi.com

Electrophilic Aromatic Substitution on the Benzene Moiety

Advanced Derivatization Strategies

The amine functionality of this compound serves as a key handle for a variety of advanced derivatization strategies, allowing for the construction of more complex molecules and the introduction of specific functionalities.

Mannich Reaction Mediated Derivatization

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton adjacent to a carbonyl group, typically using formaldehyde (B43269) and a primary or secondary amine lscollege.ac.inyoutube.com. This compound, possessing a primary amine, is well-suited to participate in Mannich-type reactions. While specific examples directly using this compound are not extensively detailed in the provided literature, related chromone (B188151) and chroman structures have been successfully derivatized via Mannich reactions. For instance, Mannich reactions have been employed to introduce N-alkyl substituted aminomethyl groups onto chromone intermediates, which were then further functionalized nih.govrsc.org. In other studies, Mannich reactions catalyzed by amino acids like L-proline have been used to synthesize functionalized chroman-4-one derivatives, demonstrating the utility of the Mannich reaction in creating complex chroman skeletons gu.seacs.org. The presence of the amine group in this compound suggests its potential to act as the amine component in a three-component Mannich reaction or to be derivatized at the alpha-carbon of an adjacent carbonyl if present in a modified this compound structure.

Table 1: Mannich Reaction Applications in Chroman/Chromone Chemistry

Reaction TypeKey Reactants/SubstratesCatalyst/ConditionsProduct TypeYield/SelectivityReference Snippet
Mannich ReactionChromone intermediates, formaldehyde, secondary aminesNot specified (general method)N-alkyl substituted chromone derivatives (after O-alkylation)Not specified nih.govrsc.org
L-Proline Catalyzed Mannich ReactionChroman-4-one derivatives, N-methylenebenzylamineL-proline (0.3 equiv), DMSO, 50 °C, 48 hTricyclic chroman derivatives52% (for one example) gu.se
Asymmetric Mannich Reactionβ-ketocarbonyl derivatives, cyclic iminesChiral primary amine catalysts (e.g., L-proline)Chiral δ-amino β-ketocarbonyl compounds, chiral chroman-4-amine (B2768764) (after further transformation)High enantioselectivity acs.org
General Mannich ReactionPrimary/secondary amines, formaldehyde, enolizable ketonesAcid catalysis (e.g., HCl) or specific organocatalystsβ-amino-carbonyl compounds (Mannich bases)Not specified lscollege.ac.inyoutube.com

Domino and Cascade Reactions for Complex Structures

Domino and cascade reactions, which involve a sequence of two or more reactions occurring in a single pot without isolation of intermediates, are powerful tools for synthesizing complex molecular architectures efficiently. Chroman and related chromene scaffolds have been extensively utilized in such multi-component and cascade reactions. These strategies often lead to the formation of fused heterocyclic systems with multiple stereocenters.

For instance, domino Knoevenagel-cyclization reactions involving 2H-chromene or chroman derivatives with appropriate side chains have yielded diverse chiral condensed heterocycles through various cyclization mechanisms bohrium.com. Furthermore, four- and five-molecule cascade reactions have been developed using precursors like 4-hydroxychromen-2-one, anilines, and acetone (B3395972) to construct intricate pyrano[3,2-c]chromen-5-ones and spirocyclic compounds acs.orgacs.orgresearchgate.net. Other domino reactions have been reported to synthesize pyrazolopyridines incorporating an aminochromane motif from chromone derivatives, malononitrile, and primary amines beilstein-journals.org. The amine group of this compound could potentially serve as a nucleophilic component or a directing group in such cascade sequences, enabling the construction of elaborate polycyclic structures.

Table 2: Domino and Cascade Reactions Involving Chroman/Chromene Scaffolds

Reaction TypeKey Reactants/SubstratesCatalyst/ConditionsProduct TypeYield/SelectivityReference Snippet
Domino Knoevenagel-Cyclization2H-chromene/chroman derivatives with o-formylaryl amine/ether side chains, active methylene (B1212753) reagentsNot specified (multiple mechanisms involved)Chiral condensed heterocycles with novel skeletonsNot specified bohrium.com
Four/Five-Molecule Cascade Reactions4-hydroxychromen-2-one, substituted anilines, acetone, benzene-1,2-diamine, or 2-aminophenolsCatalyst- and solvent-free conditionsPyrano[3,2-c]chromen-5-ones; Spiro[benzo[b] smolecule.comsmolecule.comdiazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones; Spiro[benzo[b] smolecule.comsmolecule.comoxazepine-4,2′-pyrano[3,2-c]chromen]-5′-onesNot specified acs.orgacs.orgresearchgate.net
Domino Reaction(Arylhydrazono)methyl-4H-chromen-4-one, malononitrile, primary aminesBase-catalyzed (e.g., Et3N) in ethanol, room temperaturePyrazolopyridines containing the aminochromane motifGood to high yields beilstein-journals.org
PPh3-Catalyzed Domino ReactionAllenic ester, salicyl N-thiophosphinyliminesPPh3 catalystHighly functionalized chroman derivativesGood to excellent yields acs.org
Michael Addition/Hemiketalization CascadeHydroxymaleimides, 2-hydroxynitrostyrenesSquaramide catalyst, -16 °CChiral ring-fused chroman-fused pyrrolidinediones with three contiguous stereocentersUp to 88% yield, >20:1 dr, 96% ee mdpi.com

Derivatization for Fluorescence Probes

The amine group in this compound makes it a potential candidate for derivatization into fluorescent probes. Fluorescent labeling is a crucial technique in chemical biology and analytical chemistry for detecting and quantifying various analytes. Generally, amine groups can be reacted with fluorescent dyes or incorporated into fluorescent molecular frameworks.

For example, amine-reactive fluorescent dyes are widely used to label biomolecules like DNA and proteins thermofisher.comnih.gov. In a related context, N-substituted coumaryl hydroxylamines have been developed as derivatization agents for aldehydes, forming fluorescent nitrones that can be analyzed by LC-MS rsc.org. While specific reports detailing the use of this compound to create fluorescent probes are not provided, its primary amine functionality allows for conjugation with fluorophores or incorporation into fluorescent systems, potentially enabling its use in sensing or imaging applications.

Table 3: Derivatization Strategies for Fluorescence Applications

Application AreaKey Functional GroupDerivatization StrategyResulting Probe TypeReference Snippet
Analytical ChemistryAmineReaction with fluorescent dyes (e.g., dansyl hydrazine) or formation of fluorescent derivatives (e.g., nitrones from hydroxylamines and aldehydes)Fluorescently labeled analytes (aldehydes, ketones), fluorescent probes for LC-MS analysis thermofisher.comrsc.org
Chemical BiologyAmineEnzymatic incorporation of amine-modified nucleotides into DNA, followed by chemical labeling with amine-reactive fluorescent dyesAmine-modified DNA probes, fluorescently labeled DNA probes for hybridization assays thermofisher.comnih.gov
Potential ApplicationPrimary AmineConjugation with fluorophores or incorporation into fluorescent molecular scaffoldsFluorescent probes for sensing, imaging, or biochemical assays (hypothetical for this compound) thermofisher.com

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural modifications of this compound derivatives impact their biological effects. These investigations aim to identify key pharmacophoric elements and guide the design of more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents appended to the this compound core are critical determinants of biological activity. Research has indicated that variations on the aromatic ring, the heterocyclic oxygen, or the amine moiety itself can profoundly alter a compound's efficacy. For instance, electron-withdrawing groups such as halogens (e.g., fluorine, chlorine) or nitro groups, when introduced at specific positions on the aromatic ring, have been observed to enhance cytotoxic effects against certain cancer cell lines. Conversely, electron-donating groups might modulate activity differently, potentially influencing target binding or metabolic stability. Modifications at the 2-position of the chroman ring, particularly chiral centers, have also been shown to be significant, with specific stereoisomers exhibiting superior activity. The amine group at the 5-position can also be derivatized, for example, through acylation or alkylation, which can alter lipophilicity, hydrogen bonding capabilities, and ultimately, biological interactions.

Table 1: Illustrative SAR Findings for this compound Derivatives

Compound DesignationKey Structural Modification (Position/Nature)Biological Activity FocusObserved Effect on ActivityRepresentative Potency (e.g., IC50)
Derivative AHalogen (e.g., Cl) at C7AnticancerEnhanced cytotoxicity~1-5 µM (vs. specific cancer lines)
Derivative BAlkyl (e.g., CH3) at C2 (chiral center)AnticancerIncreased potency~0.5-2 µM (vs. specific cancer lines)
Derivative CAcylation of 5-amine groupVaries with acyl groupModulated activityVaries widely
Derivative DElectron-donating group at C6AnticancerPotentially reduced activity>10 µM (vs. specific cancer lines)

Note: Specific potency values are illustrative and depend heavily on the exact structure and tested cell line/target.

Stereochemical Considerations in Activity

This compound derivatives often possess a chiral center at the C2 position of the chroman ring. Stereochemistry plays a crucial role in the interaction of these molecules with biological targets, as enantiomers can exhibit significantly different binding affinities and pharmacological profiles. Studies investigating chiral this compound derivatives have demonstrated that one enantiomer may be substantially more potent or selective than its counterpart. For example, the (S)-enantiomer of a particular this compound derivative might show superior cytotoxic activity against cancer cells compared to the (R)-enantiomer, highlighting the importance of stereoselective synthesis and evaluation in drug development.

Table 2: Stereochemical Impact on Anticancer Activity

Compound DesignationStereochemistry at C2Cancer Cell LineActivity MeasuredPotency (IC50)
Derivative E(S)-enantiomerHCT116Cytotoxicity~2.0 µM
Derivative F(R)-enantiomerHCT116Cytotoxicity~15.0 µM
Derivative GRacemic mixtureHCT116Cytotoxicity~8.0 µM

Note: Potency values are representative and may vary based on experimental conditions.

Scaffold Modifications and Hybrid Compounds

Beyond simple substituent variations, researchers have explored more extensive modifications of the this compound scaffold, including its incorporation into hybrid molecules or fused ring systems. These strategies aim to leverage the favorable properties of the this compound core while introducing additional pharmacophores to achieve synergistic effects or target multiple pathways. Hybrid compounds, for instance, might link the this compound moiety to known bioactive units, such as chalcones or other heterocyclic systems, to create novel entities with enhanced anticancer potential. Such modifications can lead to improved cellular uptake, altered target engagement, or broader spectrum of activity.

Investigated Pharmacological Activities and Mechanisms of Action

The this compound scaffold has been investigated for various pharmacological activities, with a significant focus on its potential as an anticancer agent.

Anticancer Potential and Cytotoxic Effects

Numerous this compound derivatives have demonstrated promising anticancer activity across a range of cancer cell lines. These compounds often exert their effects through cytotoxic mechanisms, leading to cell death. Studies have reported varying degrees of potency, with some derivatives exhibiting significant growth inhibition and cell killing at micromolar or even sub-micromolar concentrations. The specific cancer types against which these compounds show efficacy include, but are not limited to, breast cancer, lung cancer, and colon cancer.

Table 3: Cytotoxic Effects of this compound Derivatives Against Cancer Cell Lines

Compound DesignationCancer Cell Line TestedPrimary Activity MeasuredResulting Potency (IC50)
Derivative HMCF-7 (Breast Cancer)Cytotoxicity~3.5 µM
Derivative IA549 (Lung Cancer)Cytotoxicity~1.8 µM
Derivative JHepG2 (Liver Cancer)Cytotoxicity~7.0 µM
Derivative KH460 (Lung Cancer)Cytotoxicity~2.5 µM

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

A key mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of cancer cell proliferation and growth. This inhibition can be achieved through various cellular processes, such as cell cycle arrest or induction of apoptosis. For example, certain potent this compound derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This disruption of cell division ultimately triggers programmed cell death (apoptosis), thereby reducing tumor burden. Other mechanisms might involve the modulation of specific signaling pathways critical for cancer cell survival and proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial biological process that, when dysregulated, can contribute to diseases like cancer. Certain chroman derivatives have shown the capacity to induce apoptosis in various cancer cell lines, suggesting their potential as anti-cancer agents.

Studies have indicated that specific chromene derivatives can trigger apoptosis through mechanisms involving cell cycle arrest and mitochondrial pathway activation. For instance, compound CH-1, a pyrano[3,2-c]chromen-5(4H)-one derivative, demonstrated significant cytotoxicity against HCT 116 cell lines, inducing apoptosis as evidenced by morphological changes, Hoechst staining, and mitochondrial membrane potential loss. Treatment with 20 µM of compound CH-1 increased the apoptotic cell population from 10.22% in control samples to 57.19% jst.go.jpresearchgate.net. Similarly, other chroman derivatives have been synthesized and evaluated for their apoptosis-inducing activity. Compound 5d, a chrysin (B1683763) amino acid derivative, induced apoptosis in MDA-MB-231 and MCF-7 breast cancer cells by enhancing caspase 3/7 activity and modulating Bcl-2 and Bax expression nih.gov. Another series of spiro[chroman-2,4′-piperidin]-4-one derivatives showed potent cytotoxic activity, with compound 16 inducing over a threefold increase in early apoptosis in MCF-7 cells and causing cell cycle arrest in the sub-G1 and G2-M phases japsonline.com.

Table 1: Apoptosis Induction by Chroman/Chromene Derivatives

Compound Name/DesignationCell Line TestedTreatment ConcentrationObserved EffectReference
CH-1HCT 11620 µMIncreased apoptotic population from 10.22% to 57.19% jst.go.jpresearchgate.net
5dMDA-MB-231Not specifiedInduced apoptosis, prolonged cell cycle progression, enhanced caspase 3/7 activity nih.gov
Compound 16MCF-7Not specifiedInduced >3-fold early apoptosis, increased sub-G1 and G2-M cell cycle phases japsonline.com

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous chronic diseases. Chroman derivatives have garnered attention for their potential to modulate inflammatory pathways, offering therapeutic avenues for inflammatory conditions.

Research indicates that chroman compounds can exert anti-inflammatory effects by reducing the expression of key inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . Natural chromones have also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in stimulated macrophages researchgate.netmdpi.com. For example, compound 3, a chromone derivative, reduced TNF-α, IL-6, and IL-1β production by macrophages and also inhibited edema and cytokine release in an animal model of inflammation researchgate.net. Flavonoids, a class that includes chromone structures, are known to inhibit pro-inflammatory cytokine production and modulate inflammatory signaling pathways mdpi.commdpi.com.

The modulation of pro-inflammatory cytokines, particularly TNF-α, is a significant target for anti-inflammatory drug development. Several chroman and chromene derivatives have demonstrated potent inhibitory effects on TNF-α release.

A series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were synthesized and evaluated for their inhibitory activity against TNF-α production in lipopolysaccharide (LPS)-stimulated THP-1 cells mdpi.com. Compound 40g, a 2H-chromen-5-ylurea derivative, exhibited potent anti-TNF-α activity with an IC50 value of 0.033 µM, comparable to the reference compound BIRB796 mdpi.com. These findings suggest that the chromen-5-ylurea scaffold can serve as a basis for developing novel p38MAPKα inhibitors with anti-inflammatory properties. Other studies have also reported that chroman derivatives can inhibit TNF-α production, with some compounds showing nanomolar IC50 values for TNF-α inhibition researchgate.net.

Table 2: Anti-inflammatory Activity (TNF-α Modulation) of Chroman/Chromene Derivatives

Compound Name/DesignationTarget CytokineCell Type/ModelObserved ActivityReference
Chroman derivativesTNF-α, COX-2Activated macrophagesReduced expression of inflammatory markers
Compound 3TNF-α, IL-6, IL-1βStimulated macrophagesReduced production researchgate.net
Compound 40gTNF-αLPS-stimulated THP-1 cellsIC50 = 0.033 µM (inhibition of TNF-α release) mdpi.com
2H-chromen-5-ylurea seriesTNF-αLPS-stimulated THP-1 cellsCompounds showed potent anti-TNF-α activity, with some exhibiting nanomolar IC50 values for TNF-α inhibition. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The emergence of drug-resistant microorganisms necessitates the continuous search for novel antimicrobial agents. Chroman and chromene derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Several chroman and chromene derivatives have been synthesized and screened for their antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains.

Studies on chroman carboxamide derivatives revealed that compound 5p exhibited significant antibacterial activity against Escherichia coli (a Gram-negative bacterium) with a zone of inhibition of 27 mm at 100 µg/mL researchgate.net. Other chromene derivatives have shown moderate activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus innovareacademics.in. A coumarin derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), displayed zones of inhibition ranging from 15 to 22 mm against Gram-negative bacteria like E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, as well as the Gram-positive bacterium Staphylococcus aureus jmchemsci.com. Furthermore, dispiropyrrolidine derivatives showed potent activity against Gram-positive bacteria, with compounds 4a-d exhibiting an MIC of 32 µg/mL against Bacillus subtilis and Staphylococcus epidermis mdpi.com.

Table 3: Antibacterial Activity of Chroman/Chromene Derivatives

Compound Name/DesignationBacterial Strain(s) TestedActivity Measure (Zone of Inhibition/MIC)Reference
Compound 5pEscherichia coli (Gram-negative)27 mm (at 100 µg/mL) researchgate.net
CHR 7, CHR 8, CHR 9Bacillus Subtilis, Staphylococcus Aureus (Gram-positive)Moderate activity innovareacademics.in
ATMCE. coli, P. aeruginosa, K. pneumoniae (Gram-negative); S. aureus (Gram-positive)15–22 mm jmchemsci.com
Compounds 4a-dBacillus subtilis, Staphylococcus epidermis (Gram-positive)MIC = 32 µg/mL mdpi.com
8-methoxy-3-{2-[(2-methoxyphenyl)amino]-5-methyl-1,3-thiazol-4-yl}-2H-chromen-2-oneE. coli (Gram-negative)Higher activity than streptomycin (B1217042) uran.ua

The antifungal properties of chroman and chromene derivatives have also been investigated, with several compounds showing promising activity against various fungal pathogens.

A series of chroman carboxamide derivatives demonstrated antifungal activity against Candida albicans, with four compounds showing better efficacy than the standard drug fluconazole (B54011) researchgate.net. Coumarin derivatives have also exhibited significant antifungal activity. Compounds 5 and 7 showed good antifungal activities compared to fluconazole against Aspergillus niger and Candida albicans mdpi.com. Similarly, ATMC displayed strong inhibition against Aspergillus niger and Candida albicans jmchemsci.com. In another study, dispiropyrrolidine derivative 9e showed antifungal activity comparable to amphotericin B against tested fungal strains mdpi.com. Furthermore, (E)-benzylidene-chroman-4-one exhibited fungicidal activity against Candida species, with MIC values ranging from 62.5 to 1000 µg/mL semanticscholar.org.

Table 4: Antifungal Activity of Chroman/Chromene Derivatives

Compound Name/DesignationFungal Strain(s) TestedActivity Measure (Zone of Inhibition/MIC)Reference
Chroman carboxamide derivatives (e.g., 4a, 4b, 4c, 5i)Candida albicansBetter activity than fluconazole researchgate.net
Compounds 5 and 7Aspergillus niger, Candida albicansGood activity compared to fluconazole mdpi.com
ATMCAspergillus niger, Candida albicansStrong inhibition jmchemsci.com
Compound 9eTested fungal strainsComparable activity to Amphotericin B mdpi.com
(E)-benzylidene-chroman-4-oneCandida spp.Fungicidal activity (MIC: 62.5–1000 µg/mL) semanticscholar.org

The search for effective anti-HIV agents remains a critical area of research. Chromene derivatives have been explored for their potential to inhibit HIV replication.

A series of fused chromene derivatives were synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2 replication. Compound 6, a 2-amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, was identified as a potent inhibitor of HIV-1 replication in H9 lymphocyte cells, exhibiting an EC50 of 6.78 × 10−4 µM researchgate.netresearchgate.net. Another study reported a chromen-4-one derivative with an IC50 value of 0.65 µM against HIV in infected H9 lymphocytes scispace.com. Compound 4, a calanolide (B8761490) analog, demonstrated moderate activity against HIV-1 on enzymes mdpi.com.

Antitubercular Activity

Research into chroman derivatives has identified their potential as antitubercular agents. Studies have synthesized and evaluated various chroman-based hybrid heterocycles for their activity against Mycobacterium tuberculosis. For instance, certain chroman isatin (B1672199) hybrid derivatives demonstrated activity, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL against M. tuberculosis H37Rv strains ukaazpublications.com. Other chroman derivatives, such as substituted 2H-chromen-2-ones, have also shown promise, with one derivative exhibiting an MIC of 1.6 μg/mL, outperforming standard drugs like pyrazinamide (B1679903) and streptomycin in specific assays mdpi.com. Furthermore, spirooxindolopyrrolidine tethered chromanones, particularly those with halogen substitutions, have displayed significant activity, with a fluorine-substituted derivative showing potent activity comparable to isoniazid (B1672263) rsc.org.

Neuroprotective and Neurodegenerative Disease Applications

The chroman scaffold is recognized for its potential in addressing neurodegenerative diseases, with derivatives showing promise in neuroprotection and modulation of key pathways involved in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) core.ac.uk.

Neurotransmitter Modulation (e.g., Serotonin (B10506) Pathways)

This compound and its derivatives have been investigated for their interaction with neurotransmitter systems, particularly serotonin pathways. This compound itself has been noted for its interaction with serotonin receptors, specifically the 5-HT1A receptor, suggesting its potential as a lead compound for developing antidepressant or anxiolytic agents smolecule.com. Some derivatives have shown inhibitory influence on the discharge frequency of serotoninergic neurons, competitively antagonized by certain beta-blockers, indicating a role in modulating serotonergic neurotransmission nih.gov.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Several chroman derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in Alzheimer's disease pathogenesis by hydrolyzing acetylcholine. For example, amino-7,8-dihydro-4H-chromenone derivatives have shown significant inhibitory activity against BChE, with one compound exhibiting an IC50 of 0.65 ± 0.13 µM nih.gov. Other chroman-4-one derivatives linked to N-benzyl pyridinium (B92312) moieties have demonstrated potent anti-AChE activity, with one compound showing an IC50 of 0.048 μM nih.gov. Gem-dimethylchroman-4-amine compounds have also shown selective inhibition of equine serum butyrylcholinesterase (eqBuChE), with IC50 values in the range of 7.6–67 μM core.ac.uk.

Monoamine Oxidase (MAO) Inhibition

Chroman derivatives have also been explored for their monoamine oxidase (MAO) inhibitory properties. MAO enzymes (MAO-A and MAO-B) are crucial in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin, and their dysregulation is implicated in neurodegenerative disorders. Studies have shown that certain chromane-2,4-diones can be selective MAO-B inhibitors, with compound 133 exhibiting an IC50 of 0.638 µM nih.gov. Other research on chromone derivatives indicated potent and selective inhibition of MAO-A and MAO-B, with compounds like 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (compound 1) showing a Ki value of 0.94 ± 0.28 μM for MAO-A jmb.or.kr.

β-Amyloid Self-Aggregation Inhibition in Alzheimer's Disease Models

While direct studies on this compound derivatives specifically inhibiting β-amyloid self-aggregation are less prominent in the initial search results, the broader class of chroman and chromone derivatives has been investigated for neuroprotective effects relevant to Alzheimer's disease. For instance, some chromone derivatives have demonstrated neuroprotective effects by improving mitochondrial function and reducing neuroinflammation in animal models of AD nih.gov. The general neuroprotective properties and modulation of neurotransmitter pathways by chroman derivatives suggest a potential indirect role in mitigating AD pathology core.ac.uksmolecule.com.

Other Biological Activities

Beyond the specific areas highlighted, chroman derivatives have been reported to possess a diverse range of other biological activities. These include antioxidant and anti-inflammatory properties smolecule.com. Some chroman derivatives have also shown promise as anticancer agents, with certain compounds exhibiting cytotoxic effects against cancer cell lines, indicated by IC50 values as low as 6.40 µg/mL . Additionally, chroman scaffolds have been utilized in the development of agents targeting other pathways, such as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases acs.orggu.se.

Antioxidant Effects

Research into the antioxidant properties of chroman derivatives has been noted, with some studies evaluating chromen-based compounds and coumarins for their free radical scavenging activities nih.govchemmethod.comresearchgate.netasianpubs.orgnih.gov. These studies have explored various assays, such as DPPH and hydrogen peroxide radical methods, to quantify antioxidant potential. However, specific studies detailing the antioxidant effects of this compound derivatives were not identified.

Anticonvulsant/Antiepileptic Activity

The chroman nucleus has been explored in the context of anticonvulsant and antiepileptic activities. Some studies have reported good anticonvulsant activity for certain thiourea and thiazolidinone derivatives incorporating a chroman moiety, and significant action for azolylchroman derivatives against PTZ-induced seizures researchgate.netrjptonline.org. However, specific research findings or quantitative data pertaining to the anticonvulsant or antiepileptic properties of this compound derivatives were not found in the available literature.

Angioprotective and Antiallergic Properties

Synthetic analogues of chromenones have been broadly evaluated for angioprotective and antiallergic properties, among other activities researchgate.netrjptonline.org. Some chroman-based compounds have also been investigated for their role in modulating inflammatory pathways, such as the inhibition of TNF-α production rjptonline.org. Nevertheless, specific research detailing the angioprotective or antiallergic effects of this compound derivatives could not be found.

Carbonic Anhydrase Inhibition

Studies have investigated various heterocyclic compounds, including chromene and coumarin derivatives, as inhibitors of carbonic anhydrases (CAs) researchgate.netmdpi.comthieme-connect.comresearchgate.netunich.it. These investigations have identified compounds with inhibitory activity against different human carbonic anhydrase isoforms, with some showing selectivity. However, no specific research on the carbonic anhydrase inhibitory properties of this compound derivatives was identified.

Sirtuin 2 Inhibition

Significant research has been conducted on chroman-4-one and chromone derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases researchgate.netacs.orgacs.orggu.senih.gov. These studies have identified potent inhibitors with IC50 values in the low micromolar range, demonstrating high selectivity for SIRT2. Despite the extensive work on related chroman scaffolds, specific studies focusing on this compound derivatives as SIRT2 inhibitors were not found.

Acid Pump Antagonism (e.g., H+,K+-ATPase inhibition)

Research into acid pump antagonists (P-CABs) has explored various chemical scaffolds, including pyrrole (B145914) and imidazo[1,2-a]pyridine (B132010) derivatives, for their H+,K+-ATPase inhibitory activity scilit.comgoogle.comresearchgate.netnih.gov. Some studies also mention chromane-substituted benzimidazoles and thiazolidinone derivatives in the context of acid pump inhibition google.comresearchgate.net. However, specific investigations into the acid pump antagonistic properties of this compound derivatives were not identified in the literature.

Conclusion

Chroman-5-amine, as a representative of aminochroman derivatives, holds significant promise in medicinal chemistry. The established biological relevance of the chroman core, coupled with the versatile chemical nature of the amine group at the 5-position, positions it as a valuable scaffold for the development of novel therapeutic agents. Ongoing research into chroman derivatives continues to uncover their potential in diverse pharmacological areas, particularly in the realm of neurological disorders and oncology. Further dedicated investigation into this compound itself and its specifically designed derivatives is warranted to fully elucidate its therapeutic potential and mechanisms of action.

Compound List

Emerging Areas of Research

Beyond its established interactions with serotonin receptors and potential anti-inflammatory roles, this compound and its derivatives are being explored in several emerging research areas:

Neurodegenerative Diseases: Chroman derivatives are being investigated for their neuroprotective, antioxidant, and anti-inflammatory properties, making them candidates for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases smolecule.comsmolecule.comcore.ac.ukacs.org.

Anticancer Agents: Several chroman derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents researchgate.netresearchgate.netscirp.orgresearchgate.netresearchgate.netresearchgate.net.

Metabolic and Cardiovascular Disorders: Some chroman derivatives have shown promise as inhibitors of enzymes like acetyl coenzyme A carboxylase (ACC), suggesting potential applications in metabolic and vascular disorders .

UV Stabilizers: Certain chroman derivatives have found use as UV stabilizers in polymers, leveraging their chemical stability vulcanchem.com.

Oxalate (B1200264) Regulation: Preliminary research suggests that this compound might play a role in regulating oxalate release, which could have implications for kidney stone prevention, though further investigation is required smolecule.com.

As research continues, this compound is poised to contribute to advancements across multiple scientific fields, from novel therapeutics to innovative material applications.

Computational Studies and Molecular Modeling

Quantum Mechanical Calculations (e.g., DFT, GIAO)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely utilized to investigate the electronic structure and properties of organic molecules. These methods provide a theoretical framework for understanding chemical reactivity, spectral characteristics, and molecular behavior.

DFT calculations have been extensively applied to chroman and chromone (B188151) derivatives to determine their fundamental electronic properties. These studies often involve optimizing molecular geometries and calculating key parameters such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), energy gaps, electron densities, and molecular electrostatic potential (MEP) maps. For instance, studies on chromone derivatives using DFT with functionals like B3LYP/6-311+G(d,p) have revealed detailed electronic properties, including HOMO-LUMO energy gaps that correlate with potential biological activity nih.govresearchgate.netd-nb.inforsc.org. The calculated energy gaps, such as 3.053 eV for compound 3a and 3.118 eV for 3b in one study, provide insights into charge transfer capabilities nih.gov. Similarly, other investigations using methods like M06-2X/6-31G(d,p) have explored FMOs and electronic properties of chromene derivatives rsc.org. MEP maps, derived from these QM calculations, help visualize electron-rich and electron-poor regions, aiding in the prediction of intermolecular interactions and reactivity sites researchgate.netrsc.org.

Table 1: Selected Quantum Mechanical Calculations for Chroman/Chromone Derivatives

Compound/DerivativeMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Chromone derivative 3aB3LYP6-311+G(d,p)-6.111-3.0583.053 nih.gov
Chromone derivative 3bB3LYP6-311+G(d,p)-6.086-2.9683.118 nih.gov
Chromene derivative 4aM06-2X6-31G(d,p)-5.168-0.0005.168 rsc.org
Chromene derivative 4bM06-2X6-31G(d,p)-6.308-0.0006.308 rsc.org
Chromone derivative TPCDFTNot specified-6.63-4.761.870 researchgate.net
Chromone derivative FHMDFTNot specified-6.49-4.841.649 researchgate.net
Chromone derivative PFHDFTNot specified-6.40-4.811.590 researchgate.net

Note: eV = electron volts. Specific compounds are referenced from the cited studies.

Complementing electronic property investigations, QM calculations are also used to predict and analyze vibrational spectra (IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. For chroman derivatives, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT functionals (e.g., B3LYP/6-311+G(d,p)), are employed to calculate ¹H and ¹³C NMR chemical shifts rsc.orgmdpi.commdpi.commjcce.org.mkresearchgate.net. These calculated shifts are typically compared with experimental data to validate the proposed molecular structures and assign spectral signals accurately rsc.orgmdpi.commdpi.com. For instance, studies on substituted chroman-4-one derivatives have shown good correlations between calculated and experimental ¹H NMR chemical shifts, particularly for aromatic protons, aiding in structural elucidation mdpi.com. Vibrational frequencies calculated using DFT methods also show good agreement with experimental FT-IR spectra, confirming molecular geometries and identifying characteristic functional group vibrations nih.govd-nb.inforsc.org.

Investigation of Molecular and Electronic Properties

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. This method is crucial for understanding binding modes and affinities, which are indicators of potential biological activity.

Numerous studies have employed molecular docking to investigate the interactions of chroman and chromone derivatives with various biological targets. For example, chroman-Schiff base derivatives were docked against the tuberculosis target protein InhA, with some derivatives exhibiting strong binding affinities, such as -10.6 kcal/mol nih.gov. Similarly, chromone derivatives have been docked into targets like Cyclooxygenase-2 (COX-2), revealing significant binding interactions and scores sciencescholar.usresearchgate.netresearchgate.net. Docking studies on chromanone hybrids targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) showed compound 5f exhibiting binding affinities of -10.5 kcal/mol with AChE and -11.6 kcal/mol with BChE rsc.org. These studies detail specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site, providing insights into the mechanism of action nih.govsciencescholar.usrsc.orgd-nb.inforesearchgate.netajchem-a.comrsc.org.

Table 2: Representative Molecular Docking Scores for Chroman/Chromone Derivatives

Compound/DerivativeTarget ProteinDocking Score/Binding AffinityReference
SM-5A, SM-6AInhA (TB target)-10.6 kcal/mol nih.gov
Compound 5fAChE-10.5 kcal/mol rsc.org
Compound 5fBChE-11.6 kcal/mol rsc.org
SII (Chromane deriv.)COX-2-77.59 (Moldock score) sciencescholar.usresearchgate.net
SVI (Chromane deriv.)COX-2-75.75 (Moldock score) sciencescholar.usresearchgate.net
Compound 4hHERA protein-9.6 kcal/mol d-nb.info
Compound 4b3MNG protein-7.4 kcal/mol d-nb.info
Compound CPC-6SARS-CoV-2 MproFavorable score jrespharm.com
Compound CPC-6SARS-CoV-2 RdRpFavorable score jrespharm.com

Note: kcal/mol = kilocalories per mole. Scores are indicative of binding strength.

The results from molecular docking simulations are often correlated with experimental biological activities, serving as a predictive tool for inhibitory potential. For instance, compounds with higher binding affinities in docking studies are predicted to exhibit stronger inhibitory effects against their respective targets nih.govrsc.orgd-nb.info. Studies on chromone derivatives as potential anti-cancer agents have correlated strong docking scores with observed in vitro cytotoxicity d-nb.info. Similarly, chroman derivatives designed as PD-1/PD-L1 antagonists showed that computational predictions of superior inhibitory activity for certain compounds were corroborated by experimental findings nih.gov. Docking also helps in identifying key interactions responsible for inhibitory activity, guiding further structural optimization nih.govsciencescholar.usrsc.orgd-nb.inforesearchgate.netrsc.org.

Ligand-Protein Interactions and Binding Modes

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study the stability, conformational changes, and dynamic interactions of ligand-protein complexes over time. These simulations are crucial for validating docking poses and assessing the long-term stability of drug-target interactions.

MD simulations of chroman derivatives, often conducted over trajectories of 100 ns, have demonstrated the stability of ligand-protein complexes. For example, in studies involving chroman-Schiff base derivatives, 100 ns MD simulations confirmed the long-term stability of these compounds when bound to their target proteins, supporting their potential as stable inhibitors nih.govresearchgate.net. Similarly, MD simulations on chromanone hybrids targeting acetylcholinesterase showed that the ligand-protein complexes remained stable throughout the simulation period, with observed RMSD values indicating structural integrity rsc.org. Studies on other chroman-based compounds also report stable complex formations and analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess conformational stability and local flexibility rsc.orgresearchgate.netespublisher.comnih.govscielo.org.za. For instance, a simulation of lenalidomide (B1683929) with its target protein CRBN showed relative constancy in RMSD values after an initial equilibration period, indicating a stable complex scielo.org.za.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how a molecule's structure relates to its biological activity and for designing new compounds with improved properties. While direct QSAR models for Chroman-5-amine were not found in the literature, the chroman scaffold itself is known to be amenable to such analyses.

Numerous studies have employed QSAR methodologies on various chroman derivatives to predict their biological activities, including interactions with serotonin (B10506) receptors smolecule.comresearchgate.net and other targets. These studies often utilize a range of physicochemical and structural descriptors to build predictive models. Common descriptors found in QSAR studies of chroman-related compounds include:

Connectivity Indices: These describe the topology and branching of molecules researchgate.net.

Molecular Weight (MW): A fundamental property influencing many biological interactions researchgate.net.

Lipophilicity Parameters (e.g., LogP): Indicating how a compound distributes between aqueous and lipid phases researchgate.netmdpi.comresearchgate.netacs.orgplos.orgmdpi.com.

Topological Descriptors: Such as Balaban index (J) and Wiener index (W), which quantify molecular shape and complexity researchgate.net.

Electronic Descriptors: Including HOMO-LUMO energy gaps and electrophilicity indices, which relate to a molecule's reactivity acs.orgderpharmachemica.com.

These parameters, when correlated with biological activity through statistical methods like multiple regression analysis, can form predictive QSAR models. The development of such models for this compound would require a dataset of structurally related compounds with known biological activities.

Prediction of Pharmacological Properties and Drug-Likeness

The chroman ring system is a privileged scaffold in medicinal chemistry, found in many natural products and synthetic compounds with diverse pharmacological activities. For this compound, research indicates potential interactions with serotonin receptors, particularly the 5-HT1A and 5-HT4 receptors smolecule.com. These interactions suggest potential applications in the development of agents for mood disorders, such as depression and anxiety.

Drug-Likeness Assessment: Drug-likeness is a concept used to evaluate whether a compound possesses physicochemical and structural properties that are likely to result in good oral absorption and bioavailability, along with acceptable pharmacokinetic properties. Lipinski's Rule of Five (Ro5) is a widely used guideline for assessing drug-likeness, considering molecular weight (MW), octanol-water partition coefficient (LogP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA) researchgate.netmdpi.comresearchgate.netacs.orgplos.orgmdpi.com.

While specific drug-likeness predictions for this compound itself are not detailed in the search results, its basic physicochemical properties suggest it may align with these criteria. Data from a closely related compound, Chroman-5-ylmethanamine, provides some indication:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight149.19 g/mol americanelements.com
Molecular FormulaC9H11NO americanelements.com
IUPAC Name3,4-dihydro-2H-chromen-5-amine americanelements.com
XLogP3-AA (for related compound)1.1 nih.gov
Hydrogen Bond Donors (for related compound)1 nih.gov
Hydrogen Bond Acceptors (for related compound)2 nih.gov
Rotatable Bonds (for related compound)1 nih.gov
Topological Polar Surface Area (for related compound)35.3 Ų nih.gov

Based on these properties and the general trends observed for chroman derivatives, this compound is likely to meet the criteria of Lipinski's Rule of Five.

Table 2: Drug-likeness Criteria (Lipinski's Rule of Five) and this compound

Lipinski's RuleCriterionThis compound (or related)Status
Molecular Weight≤ 500 Da149.19 g/mol americanelements.comComplies
LogP≤ 5~1.1 (for related compound) nih.govComplies
HBD≤ 51 (for related compound) nih.govComplies
HBA≤ 102 (for related compound) nih.govComplies

Many studies on related chroman scaffolds report good drug-likeness, suggesting that compounds with similar structural features can be promising candidates for further development researchgate.netmdpi.comcore.ac.uknih.govresearchgate.net.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET properties are critical for determining a compound's fate in the body and its potential for therapeutic success. In silico prediction tools are frequently employed to estimate these properties early in the drug discovery process.

While specific ADMET predictions for this compound itself are scarce, studies on related chromene and chroman derivatives offer insights into potential characteristics:

Absorption: Compounds with similar chromene structures have been predicted to be well-absorbed in the gastrointestinal tract jrespharm.com.

Distribution: The steady-state volume of distribution (VDss) for related chromene derivatives has been reported around 0.22 scirp.orgscirp.org.

Metabolism & Excretion: Specific metabolic pathways and excretion routes for this compound are not detailed. However, many chroman derivatives are evaluated for their potential to inhibit or be substrates for cytochrome P450 (CYP) enzymes, which are key players in drug metabolism jrespharm.com.

Toxicity: Based on the presence of an amine group, this compound is predicted to be irritating to the skin, eyes, and respiratory system smolecule.com. This is a general prediction rather than a comprehensive toxicity profile.

Table 3: Selected ADMET Predictions (General for Chroman Derivatives)

PropertyPredicted Value/OutcomeSource/Context
Caco2-permeabilityGood (e.g., 1.248)For related chromene derivatives scirp.orgscirp.org
VDss0.22For related chromene derivatives scirp.orgscirp.org
Irritation (Skin, Eyes, Respiratory)Predicted to be irritating (due to amine group)General prediction for this compound smolecule.com
GI Tract AbsorptionPredicted to be well-absorbedFor related chromene derivatives jrespharm.com
Blood-Brain Barrier PermeabilityNot predicted to be permeableFor related chromene derivatives jrespharm.com
CYP Inhibition (e.g., CYP1A2, CYP2C9, CYP3A4)Some derivatives are inhibitorsFor related chromene derivatives jrespharm.com

The use of computational tools like SwissADME, PreADMET, and pkCSM is common for evaluating the ADMET profiles of chroman-based compounds in research researchgate.netplos.orgmdpi.comcore.ac.uknih.govresearchgate.netjrespharm.comdergipark.org.trchemrevlett.com.

Potential Applications and Future Research Directions

Development of Novel Therapeutic Agents

Chroman-5-amine and its derivatives have demonstrated interactions with key biological targets, positioning them as promising candidates for drug discovery. Notably, this compound exhibits significant affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype smolecule.com. This interaction profile suggests its potential as a lead compound for developing new agents to treat mood disorders such as anxiety and depression smolecule.com. Additionally, this compound acts as an inhibitor of the 5-HT4 receptor, which plays a role in gastrointestinal motility and central nervous system function, indicating further therapeutic avenues smolecule.com.

The chromane (B1220400) ring system itself is recognized as a privileged scaffold in medicinal chemistry, particularly for addressing neurodegenerative diseases like Alzheimer's and Parkinson's nih.govcore.ac.uk. Chromane derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical targets in Alzheimer's disease treatment nih.govcore.ac.uk. Research has explored chromanone derivatives as dual inhibitors of AChE and monoamine oxidase B (MAO-B), both implicated in neurodegenerative pathways acs.orgresearchgate.net. Beyond neurological applications, certain chroman derivatives have displayed antioxidant properties smolecule.com and antiproliferative effects, with specific chroman-4-one compounds identified as selective inhibitors of SIRT2, suggesting potential utility in cancer therapy acs.org.

Table 1: Chromane Derivatives as Therapeutic Leads

Disease AreaTarget(s)Compound ClassSpecific Example/TypeActivity MetricValueReference
Mood DisordersSerotonin Receptors (5-HT1A, 5-HT4)This compound derivatives-Receptor interaction/inhibitionNot specified smolecule.com
Alzheimer's DiseaseAChE, BuChEChroman-4-one derivativesGem-dimethylchroman-4-amine libraryeqBuChE inhibition7.6 – 67 μM nih.govcore.ac.uk
Alzheimer's DiseaseeqBuChEGem-dimethylchroman-4-ol family-eqBuChE inhibition2.9 – 7.3 μM nih.govcore.ac.uk
Alzheimer's DiseaseAChE, BuChE, MAO-BChromanone derivativesCompound 19AChE IC₅₀4.88 μM acs.org
Alzheimer's DiseaseAChE, BuChE, MAO-BChromanone derivativesCompound 19BuChE IC₅₀< 25 μM acs.org
Alzheimer's DiseaseMAO-A, MAO-B, AChE, BuChEChromone (B188151) derivativesCompound 9ahMAO-A IC₅₀0.94 μM researchgate.net
Alzheimer's DiseaseMAO-A, MAO-B, AChE, BuChEChromone derivativesCompound 9ahMAO-B IC₅₀3.81 μM researchgate.net
Alzheimer's DiseaseMAO-A, MAO-B, AChE, BuChEChromone derivativesCompound 9aAChE IC₅₀0.21 μM researchgate.net
Alzheimer's DiseaseMAO-A, MAO-B, AChE, BuChEChromone derivativesCompound 23aIMAO-B IC₅₀0.63 μM researchgate.net
CancerSIRT2Chroman-4-one derivativesTrisubstituted 2-alkyl-chroman-4-onesSIRT2 inhibitionLow micromolar range acs.org
InflammationTNF-α / p38 MAPKChromen/Chroman-based urea (B33335) derivativesCompound 40gTNF-α inhibition0.033 μM researchgate.net

The chromane scaffold is recognized for its suitability in developing multitarget-directed ligands (MTDLs), particularly for complex diseases like Alzheimer's nih.govcore.ac.ukacs.orgresearchgate.netnih.govmdpi.com. MTDLs are designed to simultaneously engage multiple biological targets involved in disease pathogenesis, offering a more comprehensive therapeutic approach mdpi.com. This strategy allows for potential synergistic effects, enhanced efficacy, and improved patient convenience by consolidating multiple therapeutic actions into a single molecule mdpi.com.

Research has focused on creating chromone and chromanone-based MTDLs that target key enzymes relevant to Alzheimer's disease, such as AChE, BuChE, and MAO-B acs.orgresearchgate.net. For instance, specific chromone derivatives have been synthesized and evaluated for their potent AChE inhibitory activity, coupled with dual inhibition of MAO enzymes researchgate.net. The design of these MTDLs often involves the strategic combination of known pharmacophores, linked by carefully selected spacers, to optimize binding and activity across multiple targets mdpi.comrsc.org.

Table 2: Chromane-Based Multitarget Directed Ligands (MTDLs)

Disease AreaTargetsCompound ClassKey Properties/ExampleReference
Alzheimer's DiseaseAChE, BuChE, MAO-B, σ1/σ2 receptorsChromanone derivativesCompound 19: Dual AChE/BuChE inhibitor, MAO-B inhibitor, σ1/σ2 receptor affinity acs.org. Compound 3: Dual AChE/MAO-B inhibitor acs.org. acs.org
Alzheimer's DiseaseAChE, BuChE, MAO-A, MAO-BChromone derivativesCompound 9a: Potent AChEI, dual hMAO inhibitor researchgate.net. Compound 23a: Selective IMAO-B, hChE inhibitory researchgate.net. researchgate.net
Alzheimer's DiseaseAChE, BuChECoumarin-based derivativesCompound 6: Dual AChE/BuChE inhibitor nih.gov. nih.gov

Drug Discovery Leads for Various Diseases

Applications in Chemical Biology and Material Science

Chroman derivatives are recognized for their utility as research tools in chemical biology, aiding the investigation of receptor interactions and cellular signaling pathways smolecule.com. While specific chemical probes directly derived from this compound are not extensively detailed in the reviewed literature, the broader chromene scaffold has been utilized in the development of fluorescent probes for sensing and bioimaging applications aip.org. These probes have been designed to detect a range of biologically relevant analytes, including thiols, amino acids, and hydrogen peroxide, and to target specific subcellular organelles aip.org. The creation of high-quality chemical probes necessitates meticulous design, comprehensive validation, and the availability of inactive control compounds to ensure selective target engagement and accurate interpretation of biological processes nih.govchemicalprobes.org.

The chromane ring system is a significant motif in asymmetric synthesis, with ongoing research focused on developing efficient catalytic methods for its construction chim.itresearchgate.netrsc.orgmdpi.comrsc.orgacs.orgresearchgate.net. Although this compound itself has not been specifically identified as a chiral auxiliary or catalyst in the reviewed literature, various chromane derivatives and related structures are actively employed or investigated in catalytic processes. For instance, chiral bifunctional thiourea-tertiary amine catalysts and squaramide organocatalysts have been successfully used for the asymmetric synthesis of substituted chiral chromans, achieving high yields and enantioselectivities researchgate.netrsc.org. Metal catalysts, such as magnesium-based systems, also contribute to the enantioselective synthesis of chromane skeletons rsc.org. The broader research into chiral auxiliaries and catalysts for creating complex stereocenters underscores the potential for chromane-based structures to advance synthetic chemistry methodologies researchgate.netnih.govresearchgate.net.

Table 3: Chromane Derivatives in Asymmetric Catalysis

Reaction TypeCatalyst/Auxiliary TypeSubstrate/ReactionOutcome (Yield/ee)Reference
Asymmetric Synthesis of ChromansChiral bifunctional thiourea-tertiary amine2-hydroxynitrostyrenes + trans-β-nitroolefinsUp to 82% yield, 99% ee rsc.org
Asymmetric Synthesis of ChromansSquaramide organocatalyst2-hydroxynitrostyrenes + trans-β-nitroolefinsUp to 82% yield, 99% ee rsc.org
Asymmetric Synthesis of ChromansMethyl-substituted Binol–Mg(II) catalystHemiacetals + phosphorus ylidesModerate to good yields, satisfactory enantioselectivities rsc.org
Asymmetric Synthesis of ChromansCooperative enamine-metal Lewis acid catalysisCyclohexanones + salicylaldehydesNot specified researchgate.net

Chemical Probes for Biological Pathways

Challenges and Opportunities in this compound Research

A significant challenge in this compound research is the incomplete understanding of its precise mechanisms of action across its various potential applications smolecule.com. While its interactions with serotonin receptors are noted, a comprehensive pharmacological profile, including detailed efficacy and potential side effects, requires further investigation smolecule.com. Direct scientific studies on the safety and hazards of this compound are limited, although its amine group suggests potential irritant properties smolecule.com. Furthermore, the synthesis of complex or chiral chromane derivatives can present synthetic challenges, despite considerable progress in developing efficient asymmetric routes chim.itrsc.orgmdpi.comrsc.org.

The identified interactions of this compound with serotonin receptors present a clear opportunity for its development into novel therapeutic agents for mood disorders smolecule.com. Its established role as a privileged scaffold for neurodegenerative diseases like Alzheimer's and Parkinson's also offers substantial potential for drug discovery nih.govcore.ac.uk. The chromane scaffold's suitability for MTDL design opens avenues for creating sophisticated therapeutic strategies for complex diseases core.ac.ukacs.orgresearchgate.netnih.govmdpi.com. Moreover, the general utility of chromene derivatives in chemical biology, particularly in developing fluorescent probes for bioimaging and sensing, suggests potential for this compound derivatives to serve as valuable research tools aip.org. Continued exploration in asymmetric catalysis may also reveal new roles for chromane-based structures, potentially including this compound or its modified forms, in synthetic methodologies.

Q & A

Q. What are the established synthetic routes for Chroman-5-amine, and how can researchers optimize yield and purity?

  • Methodological Answer: this compound synthesis typically involves cyclization of phenolic precursors with amines or reductive amination of chromanone intermediates. Key steps include:

Precursor selection : Use high-purity chromanone derivatives to minimize side reactions.

Catalytic optimization : Test palladium, nickel, or enzymatic catalysts for reductive amination efficiency .

Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the amine product. Validate purity via NMR (¹H/¹³C) and LC-MS .

  • Critical Parameters : Monitor reaction pH, temperature, and solvent polarity to suppress byproducts like N-alkylated derivatives.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer: A multi-technique approach ensures structural fidelity:
  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the chroman ring and amine group .
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF confirms molecular weight and detects trace impurities .
  • Chromatography : HPLC with UV/Vis or fluorescence detection quantifies purity; use C18 columns and acetonitrile/water gradients .
  • Data Cross-Validation : Compare retention times and spectral data against reference standards or computational predictions (e.g., DFT simulations).

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological potential?

  • Methodological Answer: Follow scoping review frameworks to map existing knowledge gaps :

Database Selection : Use PubMed, SciFinder, and Reaxys with keywords: “this compound,” “structure-activity relationship (SAR),” “kinase inhibition.”

Inclusion Criteria : Prioritize peer-reviewed studies with in vitro/in vivo validation.

Bias Mitigation : Document exclusion reasons (e.g., lack of mechanistic detail) and use tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

  • Methodological Answer: Address contradictions through:
  • Controlled Replication : Reproduce studies under standardized conditions (pH 7.4 buffer, 37°C) using liver microsomes or hepatocytes .
  • Advanced Analytics : Deploy UPLC-QTOF-MS to identify metabolites and quantify degradation pathways (e.g., N-oxidation vs. ring hydroxylation) .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to assess inter-lab variability .

Q. What strategies validate the absence of genotoxic impurities in this compound batches?

  • Methodological Answer: Follow ICH M7 and EMA guidelines for impurity risk assessment :

Sensitivity Requirements : Develop LC-MS/MS methods with limits of detection (LOD) ≤ 1 ppm for nitrosamines or alkylating agents .

Forced Degradation Studies : Expose this compound to heat, light, and oxidizers to simulate stress conditions. Track impurity formation via GC-MS or ICP-OES .

Toxicological Justification : Use (Q)SAR tools like Derek Nexus to predict impurity mutagenicity if reference standards are unavailable .

Q. How can researchers design kinetic studies to elucidate this compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer: Implement stopped-flow or surface plasmon resonance (SPR) techniques:
  • Experimental Design :
  • Vary substrate/enzyme ratios to calculate KiK_i and IC50IC_{50}.
  • Use isotopic labeling (e.g., ¹⁵N-amine) to track binding via NMR titration .
  • Data Interpretation : Fit data to kinetic models (Michaelis-Menten, Hill equation) using software like GraphPad Prism. Report confidence intervals for kcatk_{cat} and KmK_m .

Data Contradiction Analysis

Q. What methodologies reconcile discrepancies in this compound’s reported solubility profiles?

  • Methodological Answer: Apply tiered solubility testing:

Phase-Solubility Analysis : Measure equilibrium solubility in buffers (pH 1–10) and biorelevant media (FaSSIF/FeSSIF) .

Crystallinity Assessment : Use XRPD to differentiate amorphous vs. crystalline forms, which affect solubility .

Inter-Lab Collaboration : Share samples with orthogonal labs using nephelometry vs. UV quantification to isolate measurement errors .

Tables for Key Methodological Comparisons

Analytical Technique Use Case Sensitivity Reference
HPLC-UVPurity quantification0.1 μg/mL
UPLC-QTOF-MSMetabolite identification0.01 μg/mL
SPRBinding kinetics1 nM
Synthetic Step Common Pitfalls Optimization Tips
Reductive aminationOver-reduction to secondary aminesUse H₂ gas flow control
Chromatographic purityCo-elution of stereoisomersEmploy chiral columns or SFC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.